N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

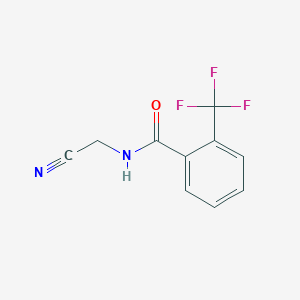

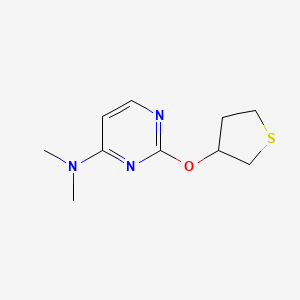

“N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C₈H₆N₄OS . It is also known as TGN-020, an inhibitor of Aquaporin 4 (AQP4), the most abundant water channel in the brain . AQP4 is required for maintaining fluid homeostasis and enabling water movement across barrier membranes .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves various reactions with different reagents . For instance, the reaction of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride can produce the chloroacetamide, which can be used as a starting compound for the synthesis of 2-thiocyanatoacetamide and N-(1,3,4-thiadiazol-2-yl)acetamides .

Molecular Structure Analysis

The molecular weight of “this compound” is 212.27 daltons . The canonical SMILES representation of the compound is C1=CC (=CN=C1)C (=O)NC2=NN=CS2 .

Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, the reaction of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride can afford the chloroacetamide, which can be used as a starting compound for the synthesis of 2-thiocyanatoacetamide and N-(1,3,4-thiadiazol-2-yl)acetamides .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 212.27 daltons . Its IR spectrum shows peaks at 3322 cm^-1 (NH), 1578 cm^-1 (C=N), 1266 cm^-1, and 1205 cm^-1 (C–S–C) .

Scientific Research Applications

Structure-Activity Relationships

Research has delved into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, highlighting the importance of specific structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. Compounds with specific substituents show potential utility as pharmacological probes and in characterizing brain CB1 receptor binding (Lan et al., 1999).

Antimicrobial and Anticancer Applications

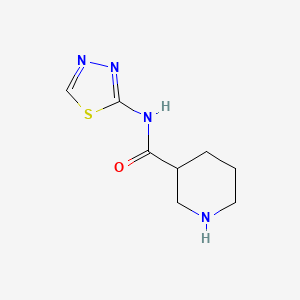

Microwave-assisted synthesis has produced hybrid molecules containing thiadiazole and piperidine moieties, showing significant antimicrobial activity against various microorganisms. Some compounds also exhibited antiurease and antilipase activities, suggesting a broad spectrum of potential therapeutic applications (Başoğlu et al., 2013).

Synthesis and Biological Activities

A study focused on synthesizing novel scaffolds based on Thiadiazolyl Piperidine, evaluating their antimicrobial activities against strains of gram-positive, gram-negative bacteria, and fungi. This research suggests the potential for these compounds in developing new antimicrobial agents (Abdelmajeid et al., 2017).

Anti-arrhythmic Potential

The synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives has been explored, with some newly synthesized compounds showing significant anti-arrhythmic activity. This highlights the potential for these compounds in developing new treatments for arrhythmias (Abdel‐Aziz et al., 2009).

Tubulin Inhibition and Anticancer Activity

A new chemical class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been identified as potent antiproliferative agents acting as tubulin inhibitors. This discovery opens new avenues for anticancer drug development, offering a novel mechanism of action against tumor cells (Krasavin et al., 2014).

Mechanism of Action

Target of Action

N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is a novel compound that has been evaluated for its potential as an anticancer agent It’s known that 1,3,4-thiadiazoles, a key structural moiety in this compound, have been reported to exhibit several biological activities .

Mode of Action

Some 1,3,4-thiadiazoles have been found to induce cell cycle arrest and apoptosis in cancer cells . These compounds can interact with their targets, leading to significant antiproliferative activity .

Biochemical Pathways

It’s known that some 1,3,4-thiadiazoles can inhibit the interleukin-6 (il-6)/jak/stat3 pathway , which plays a crucial role in the proliferation and survival of cancer cells.

Pharmacokinetics

Some 1,3,4-thiadiazoles have been found to have a low blood-brain barrier penetration capability and high intestinal absorption , which could impact the bioavailability of these compounds.

Result of Action

Some 1,3,4-thiadiazoles have been found to have significant antiproliferative activity , suggesting that they may inhibit the growth of cancer cells.

properties

IUPAC Name |

N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4OS/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8/h5-6,9H,1-4H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPICWGFOANVPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NC2=NN=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2445444.png)

![N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2445448.png)

![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2445449.png)

![ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2445450.png)

![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2445455.png)

![5-bromo-2-furancarboxylic acid [2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] ester](/img/structure/B2445457.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2445459.png)